Methyl 3-amino-3-(4-methylsulfonylphenyl)propanoate
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Overview
Description
Methyl 3-amino-3-(4-methylsulfonylphenyl)propanoate is a chemical compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . This compound is characterized by the presence of an amino group, a methylsulfonylphenyl group, and a propanoate ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(4-methylsulfonylphenyl)propanoate typically involves the reaction of 4-methylsulfonylbenzaldehyde with glycine in the presence of copper sulfate and ammonia to adjust the pH to 9. The reaction is carried out at 50°C for 22 hours. The resulting product is then filtered, dissolved in ethanol, and treated with concentrated sulfuric acid. The mixture is refluxed for 2.5 hours, followed by hot filtration and crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(4-methylsulfonylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
Major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenylpropanoates. These products have various applications in chemical synthesis and research.
Scientific Research Applications
Methyl 3-amino-3-(4-methylsulfonylphenyl)propanoate is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(4-methylsulfonylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Ethyl 3-amino-3-(4-methylsulfonylphenyl)propanoate
- Methyl 3-amino-3-(4-methylsulfanylphenyl)propanoate
Uniqueness
Methyl 3-amino-3-(4-methylsulfonylphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications .
Properties
CAS No. |
180264-85-1 |
---|---|
Molecular Formula |
C11H15NO4S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
methyl 3-amino-3-(4-methylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO4S/c1-16-11(13)7-10(12)8-3-5-9(6-4-8)17(2,14)15/h3-6,10H,7,12H2,1-2H3 |
InChI Key |
JOHGQPVQOFSGIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)S(=O)(=O)C)N |
Origin of Product |
United States |
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